Doxepin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

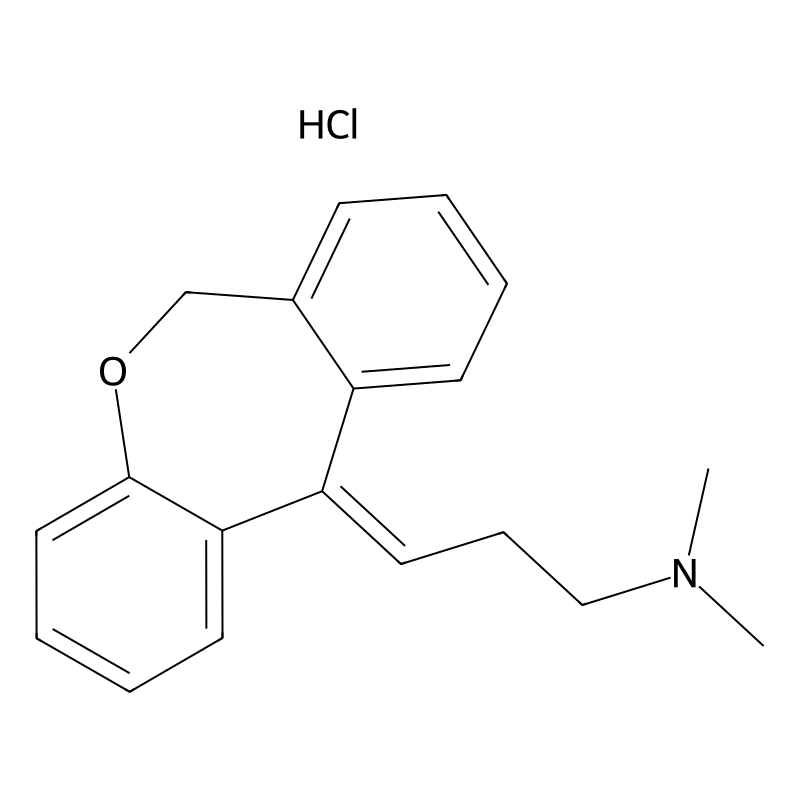

Doxepin Hydrochloride (CAS 1229-29-4) is a dibenzoxepin-derivative tricyclic compound widely utilized as a potent histamine H1 receptor antagonist and serotonin-norepinephrine reuptake inhibitor (SNRI). Commercially and pharmacopeially, it is maintained as a strictly controlled geometric isomer mixture, predominantly consisting of the (E)-isomer (~85%) and the highly active (Z)-isomer (~15%) [1]. Unlike its free base counterpart, the hydrochloride salt is highly water-soluble, making it the definitive choice for aqueous formulations, including oral concentrates and topical dermatological preparations . Its exceptional procurement value lies in its ultra-high binding affinity at the H1 receptor, which significantly outpaces standard antihistamines and related tricyclic analogs, enabling low-dose efficacy with minimal off-target anticholinergic effects .

Substituting Doxepin Hydrochloride with its free base or closely related tricyclic antidepressants (TCAs) like Amitriptyline compromises both processability and pharmacological precision. The free base form exhibits poor aqueous solubility, necessitating organic co-solvents that complicate the manufacturing of oral liquid concentrates and hydrophilic topical creams . Furthermore, utilizing uncalibrated isomeric mixtures of doxepin introduces severe batch-to-batch variability, as the (Z)-isomer (cis-doxepin) possesses distinct and more potent pharmacological activity than the (E)-isomer; strict adherence to the USP specification of 13.6–18.1% (Z)-isomer is mandatory for reproducible efficacy[1]. Finally, substituting with Amitriptyline hydrochloride fails in low-dose hypnotic applications, as Amitriptyline has lower H1 receptor selectivity and a higher anticholinergic burden, leading to unacceptable side-effect profiles in targeted antihistaminergic formulations .

Aqueous Solubility and Formulation Viability

The hydrochloride salt of doxepin provides a critical processability advantage over the free base form. Doxepin Hydrochloride demonstrates high aqueous solubility, achieving concentrations of 50 mg/mL in aqueous and mild acidic media, whereas the free base is practically insoluble in water and requires organic solvents . This dramatic difference in solubility dictates the material's suitability for aqueous oral concentrates (typically formulated at 10 mg/mL) and hydrophilic topical creams.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Doxepin Hydrochloride (≥50 mg/mL in water/1M HCl) |

| Comparator Or Baseline | Doxepin free base (Practically insoluble in water) |

| Quantified Difference | Orders of magnitude higher aqueous solubility for the HCl salt |

| Conditions | Standard aqueous media at room temperature |

High aqueous solubility eliminates the need for aggressive organic co-solvents in liquid and topical formulations, streamlining cGMP manufacturing.

H1 Receptor Binding Potency vs. Standard Antihistamines

For applications targeting histamine-mediated pathways, Doxepin Hydrochloride exhibits exceptional potency that far exceeds common over-the-counter antihistamines. In vitro binding assays demonstrate that doxepin possesses a Ki of 0.17 to 0.24 nM at the H1 receptor, compared to a Ki of 16 nM for Diphenhydramine . This ~66-fold to 94-fold increase in binding affinity allows doxepin to be utilized at ultra-low doses (e.g., 3–6 mg) to achieve profound antihistaminergic and hypnotic effects without engaging the broader TCA-associated anticholinergic receptors [1].

| Evidence Dimension | H1 Receptor Binding Affinity (Ki) |

| Target Compound Data | Doxepin Hydrochloride (Ki = 0.17 - 0.24 nM) |

| Comparator Or Baseline | Diphenhydramine (Ki = 16 nM) |

| Quantified Difference | 66x to 94x higher affinity (lower Ki) for Doxepin |

| Conditions | In vitro human H1 receptor binding assay |

Enables the development of ultra-low-dose formulations that maximize target engagement while minimizing off-target toxicity and API material consumption.

Isomeric Ratio Control for Pharmacological Reproducibility

Doxepin is synthesized as a mixture of (E) and (Z) stereoisomers, but commercial procurement requires strict adherence to pharmacopeial standards to ensure reproducible activity. The USP monograph mandates that Doxepin Hydrochloride contain between 13.6% and 18.1% of the (Z)-isomer (cis-doxepin) and 81.4% to 88.2% of the (E)-isomer [1]. Because the (Z)-isomer is significantly more active in certain neuropharmacological pathways, procuring uncontrolled crude mixtures risks severe batch-to-batch variability in final product efficacy .

| Evidence Dimension | E:Z Isomeric Ratio Compliance |

| Target Compound Data | Pharmacopeial Doxepin HCl (13.6–18.1% Z-isomer) |

| Comparator Or Baseline | Uncontrolled crude doxepin synthesis mixtures (Variable Z-isomer content) |

| Quantified Difference | Guaranteed strict bounding of the highly active cis-isomer |

| Conditions | USP/EP HPLC analytical methods |

Strict isomeric control is a critical quality attribute (CQA) required for regulatory approval and consistent clinical performance.

Receptor Selectivity vs. Alternative Tricyclics

When selecting a tricyclic compound for H1-targeted applications, Doxepin Hydrochloride offers superior selectivity compared to Amitriptyline. While Amitriptyline also binds the H1 receptor (Ki = 1.1 nM), it exhibits a much higher relative affinity for muscarinic cholinergic receptors and alpha-1 adrenergic receptors (Ki = 4.4 nM) . Doxepin's sub-nanomolar H1 affinity (Ki < 0.25 nM) creates a wider therapeutic window, allowing it to act as a highly selective H1 antagonist at low doses without the dose-limiting anticholinergic and cardiovascular side effects associated with Amitriptyline[1].

| Evidence Dimension | H1 Receptor Affinity vs Alpha-1 Adrenergic Affinity |

| Target Compound Data | Doxepin Hydrochloride (H1 Ki ~0.2 nM; highly selective at low dose) |

| Comparator Or Baseline | Amitriptyline HCl (H1 Ki = 1.1 nM; Alpha-1 Ki = 4.4 nM) |

| Quantified Difference | Doxepin provides a significantly larger separation between H1 therapeutic binding and off-target adrenergic binding. |

| Conditions | In vitro competitive binding assays |

Justifies the selection of Doxepin over Amitriptyline for formulations where sedation and antihistamine activity are desired without cardiovascular or anticholinergic liabilities.

Ultra-Low-Dose Hypnotic and Antihistaminergic Formulations

Driven by its sub-nanomolar affinity for the H1 receptor (Ki ~0.2 nM), Doxepin Hydrochloride is the premier active pharmaceutical ingredient (API) for ultra-low-dose (3–6 mg) oral formulations targeting insomnia and severe allergic responses. At these concentrations, it acts as a highly selective H1 antagonist, avoiding the anticholinergic side effects typical of higher-dose tricyclic applications[1].

Aqueous Oral Concentrates and Hydrophilic Dermatological Creams

Leveraging its high aqueous solubility (≥50 mg/mL), the hydrochloride salt is strictly preferred over the free base for manufacturing liquid oral concentrates (e.g., 10 mg/mL solutions) and topical anti-pruritic creams (e.g., 5% doxepin creams). The salt form ensures stable, uniform dissolution without the need for harsh organic co-solvents.

Analytical Reference Standards for Pharmacopeial Compliance

Because commercial doxepin requires a strict 85:15 (E:Z) isomeric ratio, high-purity Doxepin Hydrochloride is utilized as an essential quantitative reference standard in LC-MS/MS and HPLC quality control workflows. It allows manufacturers to validate that generic formulations maintain the precise 13.6–18.1% (Z)-isomer bounds mandated by the USP [2].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 46 of 47 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Other CAS

Metabolism Metabolites

Wikipedia

FDA Medication Guides

DOXEPIN HYDROCHLORIDE

TABLET;ORAL

CURRAX

10/29/2020

SINEQUAN

CAPSULE;ORAL

PFIZER

07/14/2014

SINEQUAN (DOXEPIN HYDROCHLORIDE)

DOXEPIN HYDROCHLORIDE

CONCENTRATE

CAPSULE

PFIZER INC.

07/03/2025

Use Classification

Dates

Explore Compound Types